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Compound of Interest

Compound Name: R-112

Cat. No.: B1683785 Get Quote

In the landscape of oncology research, the strategic combination of therapeutic agents to

achieve synergistic effects is paramount for enhancing efficacy and overcoming resistance.

This guide provides a detailed comparison of three investigational compounds—PT-112, BO-

112, and AK112 (Ivonescimab)—each demonstrating significant promise in synergistic

applications with other anti-cancer drugs. While the initial query for "R-112" was ambiguous,

our investigation points to these three distinct agents in active oncology research, where

synergistic combination is a key developmental goal. A fourth compound, BKS-112, is also

briefly discussed for its potential in combination therapies.

This guide is intended for researchers, scientists, and drug development professionals, offering

a comparative analysis of their mechanisms of action, experimental data from preclinical and

clinical studies, and detailed experimental protocols.

Comparative Overview of "112" Series Compounds
The following table summarizes the key characteristics and synergistic partners of PT-112, BO-

112, and AK112.
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Feature PT-112 BO-112
AK112
(Ivonescimab)

Drug Class

Platinum-

Pyrophosphate

Conjugate

Synthetic dsRNA Viral

Mimetic

Bispecific Antibody

(PD-1/VEGF)

Primary Mechanism

Inducer of

Immunogenic Cell

Death (ICD)

Innate Immune

System Agonist

(TLR3, RIG-I, MDA5)

Dual blockade of PD-1

and VEGF pathways

Synergistic Partners

Immune Checkpoint

Inhibitors (e.g.,

Avelumab)

Radiotherapy,

Immune Checkpoint

Inhibitors (e.g.,

Pembrolizumab)

Chemotherapy, Other

Immunotherapies

(e.g., anti-CD47, anti-

CD73)

Therapeutic Area

Solid Tumors

(NSCLC, Prostate

Cancer, Multiple

Myeloma)

Solid Tumors

(Melanoma)

Solid Tumors

(NSCLC, SCLC)

PT-112: Inducing Immunogenic Cell Death for
Enhanced Immune Response
PT-112 is a novel platinum-pyrophosphate conjugate designed to induce immunogenic cell

death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[1][2] This

mechanism makes it a prime candidate for combination with immune checkpoint inhibitors

(ICIs).

Synergistic Effects with Avelumab (PD-L1 Inhibitor)
A Phase 2a study evaluated the combination of PT-112 with the PD-L1 inhibitor avelumab in

patients with advanced non-small cell lung cancer (NSCLC). The study demonstrated that the

combination was well-tolerated and showed meaningful clinical benefits in patients without

known predictive markers for immunotherapy response.[3]

Quantitative Data from Phase 2a NSCLC Study[3]
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Metric Value

Number of Patients 18

PT-112 Dosage
360 mg/m² on days 1, 8, and 15 of a 28-day

cycle

Avelumab Dosage 800 mg on days 1 and 15 of a 28-day cycle

Stable Disease or Better (in 15 evaluable

patients)
40%

Experimental Protocols
Phase 2a Clinical Trial Protocol (PT-112 + Avelumab in NSCLC)[3]

Patient Population: Patients with advanced non-small cell lung cancer who had progressive

disease and received prior anti-PD-1/PD-L1 and platinum treatment.

Treatment Regimen: PT-112 administered intravenously at 360 mg/m² on days 1, 8, and 15,

and avelumab at 800 mg on days 1 and 15 of a 28-day cycle.

Primary Endpoints: Safety and tolerability of the combination.

Secondary Endpoints: Objective response rate (ORR), progression-free survival (PFS), and

overall survival (OS).

Signaling Pathway and Experimental Workflow
The synergistic effect of PT-112 and ICIs is rooted in the induction of ICD, which leads to the

release of damage-associated molecular patterns (DAMPs), enhancing the presentation of

tumor antigens to the immune system.
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Caption: PT-112 induces immunogenic cell death, leading to T-cell mediated tumor lysis

enhanced by PD-L1 inhibition.

BO-112: A Viral Mimetic to Sensitize Tumors to
Radiotherapy and Immunotherapy
BO-112 is a synthetic double-stranded RNA that acts as a viral mimetic, activating innate

immune pathways through TLR3, RIG-I, and MDA5.[4][5] This "remodels" the tumor

microenvironment from immunologically "cold" to "hot," making it more susceptible to other

treatments.[6]

Synergistic Effects with Radiotherapy
Preclinical studies have shown that the combination of BO-112 and radiotherapy (RT) has a

synergistic effect in controlling tumor growth. In murine models, the combination led to more

prominent features of immunogenic cell death, such as calreticulin exposure.[7]

Quantitative Data from Preclinical Study (BO-112 + RT)[7]
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Cell Line Treatment Outcome

TS/A breast cancer BO-112 + Irradiation
Synergistic reduction in viable

cells (clonogenic assays)

B16-OVA BO-112 + Irradiation
Synergistic reduction in viable

cells (clonogenic assays)

Synergistic Effects with Pembrolizumab (PD-1 Inhibitor)
In a phase 2 clinical trial (SPOTLIGHT-203), the combination of intratumoral BO-112 with the

PD-1 inhibitor pembrolizumab was evaluated in patients with advanced melanoma resistant to

anti-PD-1 therapy. The combination demonstrated a notable objective response rate.[4][8]

Quantitative Data from SPOTLIGHT-203 Trial[4][8]

Metric Value

Number of Patients 42

Objective Response Rate (ORR) 25%

Complete Response Rate 10%

Partial Response Rate 15%

Disease Control Rate (DCR) 65%

Median Progression-Free Survival (PFS) 3.8 months

Experimental Protocols
Preclinical Synergy with Radiotherapy[7]

Cell Lines: Murine transplantable tumor cell lines (TS/A, MC38, and B16-OVA).

In Vitro Assays: Clonogenic assays to assess cell viability after treatment with BO-112 and/or

irradiation.
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In Vivo Models: Bilateral tumor models where one lesion was irradiated and/or injected with

BO-112 to observe local and distant (abscopal) effects.

Immunophenotyping: Flow cytometry and multiplex tissue immunofluorescence to analyze

immune cell infiltrates.

SPOTLIGHT-203 Clinical Trial Protocol (BO-112 + Pembrolizumab)[4][8]

Patient Population: Patients with unresectable stage III or IV melanoma with confirmed

progressive disease following anti-PD-1 therapy.

Treatment Regimen: Intratumoral BO-112 (up to 2 mg in up to 8 lesions) once weekly for the

first 7 weeks, then every 3 weeks. Intravenous pembrolizumab at 200 mg every 3 weeks.

Primary Endpoint: Objective Response Rate (ORR).

Signaling Pathway and Experimental Workflow
BO-112 activates innate immune sensors, leading to a pro-inflammatory tumor

microenvironment that enhances the efficacy of both radiotherapy and checkpoint inhibition.

Caption: BO-112 remodels the tumor microenvironment, enhancing synergistic anti-tumor

effects with radiotherapy or PD-1 inhibitors.

AK112 (Ivonescimab): Dual Targeting of PD-1 and
VEGF
AK112, also known as Ivonescimab, is a first-in-class bispecific antibody that simultaneously

targets PD-1 and VEGF. This dual mechanism aims to inhibit PD-1-mediated

immunosuppression while also blocking tumor angiogenesis.[9][10]

Synergistic Effects with Chemotherapy
A phase II clinical trial investigated AK112 in combination with chemotherapy for patients with

advanced non-small cell lung cancer (NSCLC). The combination showed promising anti-tumor

activity and a manageable safety profile in both first-line and previously treated patients.[11][12]

Quantitative Data from Phase II NSCLC Study[13]
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Patient Cohort
(First-Line,
Advanced/Metastat
ic)

ORR 9-month PFS Rate 9-month OS Rate

Squamous NSCLC

(n=63)
75% 67% 93%

Non-Squamous

NSCLC (n=72)
55% 61% 81%

Experimental Protocols
Phase II Clinical Trial Protocol (AK112 + Chemotherapy in NSCLC)[11]

Patient Population: Adults with locally advanced or metastatic NSCLC, categorized into

cohorts based on prior therapy and genomic alterations.

Treatment Regimen: AK112 (10 or 20 mg/kg) administered intravenously every 3 weeks in

combination with platinum-doublet chemotherapy.

Primary Endpoints: Investigator-assessed Objective Response Rate (ORR) and safety.

Signaling Pathway
AK112's unique structure allows it to bind to both PD-1 on T-cells and VEGF in the tumor

microenvironment, leading to a multi-pronged anti-tumor effect. The presence of VEGF has

been shown to enhance the binding affinity of AK112 to PD-1.[10][14]
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Caption: AK112 dually blocks PD-1 on T-cells and VEGF from tumor cells, inhibiting immune

suppression and angiogenesis.

BKS-112: A Potential Combination Agent Targeting
HDAC6
BKS-112 is a selective histone deacetylase 6 (HDAC6) inhibitor that has shown anti-cancer

activity in triple-negative breast cancer (TNBC) cells. Its mechanism involves the suppression

of the AKT/mTOR pathway, which is a critical signaling cascade in cancer cell proliferation and

survival.[15] While direct synergistic studies were not as prominent in the initial findings, its

targeted effect on a key cancer pathway suggests a strong potential for combination with other

agents that target parallel or downstream pathways to achieve synergistic anti-tumor effects.

Further research is warranted to explore these potential combinations.

Conclusion
The "112" series of investigational compounds—PT-112, BO-112, and AK112—represent a

diverse and promising frontier in synergistic cancer therapy. Each agent leverages a distinct

mechanism of action to enhance the efficacy of established treatments like immunotherapy,

radiotherapy, and chemotherapy. The data presented in this guide underscore the importance
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of a rational, mechanism-based approach to designing combination therapies. As these

compounds advance through clinical development, they hold the potential to offer new, more

effective treatment paradigms for a range of challenging cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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